2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with multiple functional groups, including a bromo group, an ethoxy group, a formyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One possible synthetic route could involve the following steps:
Bromination: Introduction of the bromo group to the aromatic ring.
Ethoxylation: Addition of the ethoxy group.
Formylation: Introduction of the formyl group.
Acetamide Formation: Coupling of the phenoxy and methoxyphenyl groups with acetamide.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Replacement of the bromo group with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromo-6-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide: Lacks the formyl group.
2-(2-bromo-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide: Lacks the ethoxy group.
2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide: Lacks the methoxyphenyl group.
Uniqueness
The presence of all four functional groups (bromo, ethoxy, formyl, and methoxy) in 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide makes it unique compared to similar compounds
Properties
IUPAC Name |
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO5/c1-3-24-16-9-12(10-21)8-13(19)18(16)25-11-17(22)20-14-6-4-5-7-15(14)23-2/h4-10H,3,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZNDUBWGLPTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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